2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound featuring a phenoxyacetic acid backbone conjugated to a 1,3,4-thiadiazole moiety substituted with an ethylthio group. This structure combines two pharmacologically significant motifs: the phenoxyacetic acid group, known for herbicidal activity (e.g., 2,4-D), and the 1,3,4-thiadiazole ring, which enhances bioactivity through hydrogen bonding and hydrophobic interactions . The compound has garnered attention for its herbicidal efficacy, particularly against Lactuca sativa (L.s.) and Echinochloa crusgalli (E.c.), with field trials demonstrating selective inhibition without harming crops like Zea mays .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S2/c1-2-20-12-17-16-11(21-12)15-10(18)6-19-9-4-3-7(13)5-8(9)14/h3-5H,2,6H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLJWWVYRRIUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Dichlorophenoxyacetic Acid Derivatives with Aminothiadiazole Precursors
The most widely reported method involves the condensation of 2,4-dichlorophenoxyacetyl chloride with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine. This reaction typically proceeds in anhydrous dichloromethane or toluene under nitrogen atmosphere, with triethylamine as a base to neutralize HCl byproducts. The general protocol includes:
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Activation of the carboxylic acid : 2,4-Dichlorophenoxyacetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Nucleophilic acyl substitution : The acid chloride reacts with the primary amine group of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine at 0–5°C, followed by gradual warming to room temperature.
Key Conditions :
This method is favored for its scalability and straightforward purification via recrystallization from ethanol/water mixtures.
Nucleophilic Substitution for Ethylsulfanyl Group Introduction
The ethylsulfanyl (-S-C₂H₅) moiety at position 5 of the thiadiazole ring is introduced via nucleophilic substitution. A precursor such as 5-mercapto-1,3,4-thiadiazol-2-amine is treated with ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).
Representative Protocol :
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Reaction setup : 5-Mercapto-1,3,4-thiadiazol-2-amine (1 eq), ethyl iodide (1.2 eq), and K₂CO₃ (2 eq) in DMF.
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Heating : Reflux at 80°C for 8–10 h.
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Workup : Precipitation with ice-cold water, filtration, and drying.
Analytical Data :
Cyclization Strategy for Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazides or thiourea derivatives. A reported approach involves:
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Formation of thiourea intermediate : Reacting 2,4-dichlorophenoxyacetic acid hydrazide with ethyl isothiocyanate in ethanol.
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Cyclization : Treating the thiourea intermediate with concentrated sulfuric acid or polyphosphoric acid (PPA) at 120°C for 4 h.
Optimized Parameters :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight the impact of solvent polarity on reaction efficiency:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Toluene | 12 | 72 |
| DMF | 8 | 68 |
| Dioxane | 10 | 65 |
Polar aprotic solvents like DMF accelerate nucleophilic substitution but may require lower temperatures to minimize side reactions.
Catalytic Enhancements
The addition of catalytic triethylamine (0.1 eq) improves yields in condensation reactions by neutralizing HCl and stabilizing intermediates.
Purification and Isolation Techniques
Recrystallization
Crude product is purified using ethanol/water (3:1) or DMF/water mixtures, achieving >95% purity.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:3) is employed for complex mixtures, though this method reduces overall yield by 10–15%.
Characterization and Analytical Data
Spectroscopic Confirmation
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IR (KBr) : 1712 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1280 cm⁻¹ (C=S).
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¹H NMR (DMSO-d6) : δ 7.62 (d, 2H, Ar-H), 7.81 (d, 2H, Ar-H), 3.44 (q, 2H, CH₂CH₃).
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation | High yield, scalable | Requires acid chloride |
| Nucleophilic substitution | Selective functionalization | Slow reaction kinetics |
| Cyclization | Forms core ring structure | Harsh conditions required |
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated that derivatives containing the thiadiazole ring exhibited significant inhibitory effects against Xanthomonas axonopodis and Mucor species .
- The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research indicates that compounds with similar structural motifs to 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide possess anticancer properties. For example:
- A study on 1,3,4-thiadiazole derivatives reported promising anti-proliferative effects against cancer cell lines with IC₅₀ values indicating significant potency .
Agricultural Applications
The compound's structural characteristics suggest potential use as a herbicide or fungicide:
- Thiadiazole derivatives have been explored for their herbicidal properties, offering a mechanism for controlling weed growth in crops .
- The combination of the dichlorophenoxy group with thiadiazole enhances the efficacy of these compounds in agricultural settings.
Case Study 1: Antimicrobial Efficacy
A study evaluated various thiadiazole derivatives for their antimicrobial activities against Xanthomonas oryzae and fungal pathogens. The results indicated that modifications to the thiadiazole ring significantly impacted bioactivity, with certain derivatives exhibiting high levels of inhibition .
| Compound | Activity Against Xanthomonas | Activity Against Fungi |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| This compound | High | High |
Case Study 2: Anticancer Activity
In another investigation focused on anticancer activity, several thiadiazole derivatives were synthesized and tested against different cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly increased cytotoxicity against breast cancer cells (MCF-7) and colorectal cancer cells (LoVo) .
| Compound | IC₅₀ (µM) Against MCF-7 | IC₅₀ (µM) Against LoVo |
|---|---|---|
| Compound D | 23.29 | 2.44 |
| Compound E | 15.00 | 5.00 |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact molecular targets and pathways may vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the 1,3,4-Thiadiazole Acetamide Family
The target compound shares structural similarities with derivatives bearing variations in the phenoxy group, thiadiazole substituents, or acetamide linkages. Key analogues and their properties are summarized below:
Key Observations:
- Phenoxy Group Modifications: The 2,4-dichlorophenoxy group in the target compound confers superior herbicidal activity compared to analogues with isopropyl/methylphenoxy (e.g., 5g) or methoxyphenoxy (e.g., 5k, 5l) substituents, which show weaker bioactivity .
- Thiadiazole Substituents: Ethylthio (C₂H₅S) groups enhance lipophilicity and membrane permeability, as seen in the target compound and 6a . Conversely, benzylthio (C₆H₅CH₂S) or 4-chlorobenzylthio substituents (e.g., 5d) reduce solubility but improve antimicrobial potency .
- Biological Activity: The herbicidal specificity of the target compound contrasts with anticancer or antimicrobial activities observed in analogues like 5d and 6a, underscoring the role of the dichlorophenoxy group in target selectivity .
Functional Comparison with Herbicidal Analogues
The compound 6an (synonymous with the target compound) outperforms structurally related phenoxyacetamides in herbicidal assays:
- 6an vs. 6bd (3,5-dimethoxyphenyl-substituted): 6an exhibits 3-fold greater inhibition of Lactuca sativa (IC₅₀: 42.7 g/ha vs. 128 g/ha for 6bd), attributed to the electron-withdrawing chlorine atoms enhancing binding to auxin receptors .
- 6an vs. 2,4-D (2,4-dichlorophenoxyacetic acid): While 2,4-D is a broad-spectrum herbicide, 6an shows crop selectivity (safe for Zea mays) due to its thiadiazole-acetamide moiety, which limits non-target interactions .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including cytotoxic effects against various cancer cell lines and potential applications as an herbicide.
- Molecular Formula : C₁₂H₁₁Cl₂N₃O₂S₂
- Molecular Weight : 364.27 g/mol
- CAS Number : [11935597]
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its cytotoxic properties and herbicidal effects.
Cytotoxic Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against several cancer cell lines. The specific compound under consideration has shown promising results:
- Case Study 1 : In a study evaluating the anticancer effects of thiadiazole derivatives, the compound demonstrated inhibitory activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The IC₅₀ values for these cell lines were notably low, indicating strong efficacy in inhibiting cell growth .
- Table 1: Cytotoxicity Data
| Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| A549 (Lung) | 5.0 | Alam et al. (2011) |
| SK-MEL-2 (Skin) | 4.27 | Alam et al. (2011) |
| HCT15 (Colon) | 6.5 | Alam et al. (2011) |
The cytotoxic effect of the compound is attributed to its ability to induce apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with specific receptors involved in cell proliferation and survival pathways, leading to programmed cell death .
Herbicidal Activity
The compound also shows potential as an herbicide, leveraging its structural properties derived from the dichlorophenoxy group:
- Case Study 2 : A patent describes the use of this compound in herbicidal compositions, highlighting its effectiveness in controlling weed growth through inhibition of specific biochemical pathways essential for plant development .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiadiazole derivatives indicates that modifications at various positions significantly influence their biological activity:
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide?
The compound is synthesized via nucleophilic substitution and condensation reactions. A typical approach involves reacting 2-chloroacetamide derivatives with thiol-containing intermediates under basic conditions (e.g., triethylamine in dioxane) . For example, 2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazole can be treated with 2,4-dichlorophenoxyacetyl chloride to form the target compound. Recrystallization from ethanol-DMF mixtures is recommended for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- FT-IR : To confirm functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–S stretching in thiadiazole rings at ~650–750 cm⁻¹) .
- NMR : ¹H NMR for aromatic protons (δ 6.8–7.5 ppm for dichlorophenoxy) and ethylsulfanyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. How is the purity of the compound validated in academic research?
Purity is assessed via HPLC (C18 column, methanol-water mobile phase) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) . Thermal stability can be evaluated using differential scanning calorimetry (DSC) to detect decomposition points .
Advanced Research Questions
Q. What strategies optimize the yield of this compound synthesis?
Yield optimization involves:
- Catalyst selection : Using POCl₃ as a cyclizing agent for thiadiazole formation (reflux at 90°C for 3 hours) .
- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates .
- pH control : Adjusting to pH 8–9 with ammonia precipitates intermediates, minimizing side reactions .
Q. How do structural modifications to the thiadiazole or phenoxy groups impact biological activity?
- Thiadiazole modifications : Replacing ethylsulfanyl with methylsulfonyl groups (e.g., as in C25H20Cl2N2O3S2 analogs) increases electrophilicity, enhancing interactions with biological targets like enzymes or receptors .
- Phenoxy substitutions : Adding electron-withdrawing groups (e.g., Cl, F) improves stability and bioavailability, as seen in related dichlorophenyl derivatives .
Q. How can contradictory data in solubility or bioactivity studies be resolved?
Contradictions often arise from:
- Solvent polarity : Solubility varies significantly in DMSO vs. aqueous buffers; use standardized protocols (e.g., OECD 105 guidelines) .
- Assay conditions : For bioactivity, discrepancies in IC₅₀ values may stem from cell line variability (e.g., HeLa vs. MCF-7). Validate results across multiple models and use positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding to proteins (e.g., COX-2, EGFR) using crystallographic data from PubChem .
- QSAR studies : Correlate substituent electronegativity or lipophilicity (logP values) with activity trends .
Methodological Guidance
Q. What precautions are necessary for handling this compound in vitro?
- Toxicity : Use PPE (gloves, goggles) due to potential irritancy (similar to chlorophenyl acetamides) .
- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the thiadiazole ring .
Q. How to troubleshoot low crystallinity during X-ray diffraction analysis?
- Recrystallization : Use slow evaporation from DMSO/water (2:1 v/v) to improve crystal quality .
- Temperature control : Maintain 25°C during crystal growth to avoid lattice defects .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
